molecular formula C9H12N2O3 B11797624 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11797624
M. Wt: 196.20 g/mol
InChI Key: IDPJBTKCXGXFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an allyloxy group at position 5 and a carboxylic acid group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the pyrazole ring: The starting material, such as 1-methyl-3,5-dioxopyrazolidine, undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Introduction of the allyloxy group: The pyrazole intermediate is then reacted with allyl bromide in the presence of a base like potassium carbonate to introduce the allyloxy group at position 5.

    Carboxylation: The final step involves the carboxylation of the pyrazole derivative using carbon dioxide under high pressure and temperature to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting inflammation and cancer.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Methoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
  • 2-(5-(Ethoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
  • 2-(5-(Propoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the allyloxy group, which imparts specific reactivity and properties. This makes it a valuable intermediate for the synthesis of more complex molecules and allows for unique interactions in biological systems compared to its methoxy, ethoxy, and propoxy analogs.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(1-methyl-5-prop-2-enoxypyrazol-4-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h3,6H,1,4-5H2,2H3,(H,12,13)

InChI Key

IDPJBTKCXGXFGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CC(=O)O)OCC=C

Origin of Product

United States

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